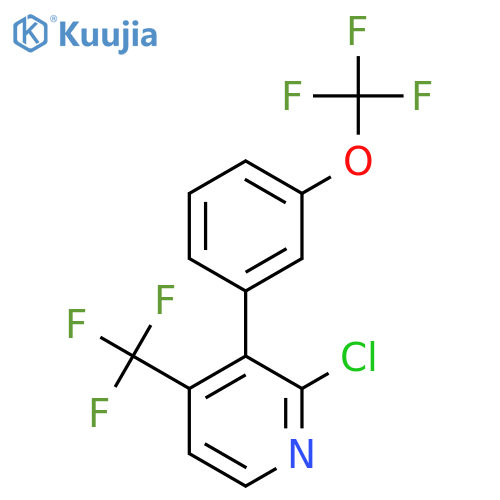Cas no 1261782-40-4 (2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine)

2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C13H6ClF6NO/c14-11-10(9(4-5-21-11)12(15,16)17)7-2-1-3-8(6-7)22-13(18,19)20/h1-6H
- InChIKey: BQBGUZOCUZWSNS-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(F)(F)F)C=CN=1)C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 22.1
2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002980-250mg |
2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine |
1261782-40-4 | 97% | 250mg |
480.00 USD | 2021-07-04 | |
| Alichem | A013002980-1g |
2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine |
1261782-40-4 | 97% | 1g |
1,564.50 USD | 2021-07-04 | |
| Alichem | A013002980-500mg |
2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine |
1261782-40-4 | 97% | 500mg |
806.85 USD | 2021-07-04 |
2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridineに関する追加情報
Recent Advances in the Study of 2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine (CAS: 1261782-40-4)
The compound 2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine (CAS: 1261782-40-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethyl and trifluoromethoxy substituents, exhibits promising potential in various therapeutic applications, particularly in the development of novel agrochemicals and pharmaceuticals. Recent studies have focused on its synthesis, structural characterization, and biological activity, shedding light on its mechanism of action and potential uses.
One of the key areas of interest is the compound's role as an intermediate in the synthesis of more complex molecules. Researchers have optimized synthetic routes to produce 2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine with high yield and purity, leveraging modern techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These advancements have significantly improved the scalability and efficiency of its production, making it more accessible for further research and development.
In terms of biological activity, recent investigations have explored the compound's potential as a bioactive agent. Preliminary studies indicate that it may exhibit herbicidal and insecticidal properties, likely due to its ability to interfere with key enzymatic pathways in pests. Additionally, its structural features suggest potential applications in medicinal chemistry, particularly in the design of kinase inhibitors and other small-molecule therapeutics. However, further in vitro and in vivo studies are required to fully elucidate its pharmacological profile and safety.
The compound's unique chemical structure, featuring both chloro and trifluoromethyl groups, also makes it a valuable scaffold for drug discovery. Researchers have utilized it as a building block to develop derivatives with enhanced bioactivity and selectivity. For instance, modifications to the pyridine core or the introduction of additional functional groups have yielded compounds with improved binding affinity to target proteins, as demonstrated in recent molecular docking studies.
Despite these promising findings, challenges remain in the practical application of 2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine. Issues such as environmental persistence, potential toxicity, and regulatory hurdles must be addressed to ensure its safe and effective use. Ongoing research aims to mitigate these concerns through the development of greener synthetic methods and comprehensive toxicological assessments.
In conclusion, 2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine (CAS: 1261782-40-4) represents a versatile and promising compound in the realm of chemical biology and pharmaceuticals. Its synthesis, biological activity, and potential applications continue to be areas of active investigation, with recent advancements paving the way for future innovations. As research progresses, this compound may play a pivotal role in the development of next-generation agrochemicals and therapeutics.
1261782-40-4 (2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine) 関連製品
- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)
- 2228899-95-2(tert-butyl N-3-amino-2-(2,3-difluorophenyl)-2-methylpropylcarbamate)
- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)
- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)
- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)
- 1542264-41-4(1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-)
- 1207829-84-2(4-(3,4-Dichlorophenyl)picolinic acid)
- 2098095-02-2(2-(1-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide)
- 1216875-57-8(N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride)
- 54864-75-4(methyl 2-hydroxy-3-(methylsulfanyl)propanoate)




